molecular formula C16H32O3S B14715425 Acetic acid, (tetradecylsulfinyl)- CAS No. 13887-88-2

Acetic acid, (tetradecylsulfinyl)-

Cat. No.: B14715425
CAS No.: 13887-88-2
M. Wt: 304.5 g/mol
InChI Key: UNMRRTSXKVMTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, (tetradecylsulfinyl)- (CAS 13887-88-2) is a sulfinyl-substituted acetic acid derivative characterized by a tetradecyl (C₁₄H₂₉) chain attached to a sulfinyl group (-S=O) at the alpha position. It is primarily used in specialized chemical syntheses and industrial applications, with one supplier listed globally .

Properties

CAS No.

13887-88-2

Molecular Formula

C16H32O3S

Molecular Weight

304.5 g/mol

IUPAC Name

2-tetradecylsulfinylacetic acid

InChI

InChI=1S/C16H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20(19)15-16(17)18/h2-15H2,1H3,(H,17,18)

InChI Key

UNMRRTSXKVMTER-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCS(=O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (tetradecylsulfinyl)acetic acid typically involves the oxidation of tetradecylthioacetic acid. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the sulfinyl group.

Industrial Production Methods: Industrial production of (tetradecylsulfinyl)acetic acid may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of oxidizing agent and reaction parameters is crucial to optimize the production efficiency and purity of the final product.

Types of Reactions:

    Oxidation: (Tetradecylsulfinyl)acetic acid can undergo further oxidation to form sulfonic acids.

    Reduction: It can be reduced back to tetradecylthioacetic acid using reducing agents like lithium aluminum hydride.

    Substitution: The sulfinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Tetradecylthioacetic acid.

    Substitution: Various substituted acetic acid derivatives.

Scientific Research Applications

Chemistry: (Tetradecylsulfinyl)acetic acid is used as an intermediate in organic synthesis, particularly in the preparation of surfactants and emulsifiers.

Biology: In biological research, it is studied for its potential role in modulating lipid metabolism and as a precursor for bioactive molecules.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antimicrobial agent and its effects on cellular signaling pathways.

Industry: In the industrial sector, (tetradecylsulfinyl)acetic acid is utilized in the formulation of specialty chemicals, including detergents and lubricants.

Mechanism of Action

The mechanism of action of (tetradecylsulfinyl)acetic acid involves its interaction with cellular membranes and enzymes. The sulfinyl group can modulate the activity of enzymes involved in lipid metabolism, while the acetic acid moiety can participate in various biochemical pathways. The compound’s effects on cellular signaling pathways are mediated through its interaction with specific molecular targets, including receptors and enzymes.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The sulfinyl group and tetradecyl chain differentiate this compound from other acetic acid derivatives. Key structural analogues include:

Compound Name CAS Number Substituent Key Properties/Applications
Acetic acid, (tetradecylsulfonyl)- 13887-96-2 -SO₂ (sulfonyl) Higher oxidation state; increased polarity
Acetic acid, (tetradecylseleno)- 87838-65-1 -Se (seleno) Enhanced nucleophilicity; potential in catalysis
Acetic acid, (tetradecyloxy)- 14711-84-3 -O- (ether) Reduced reactivity; surfactant applications
2-(Furan-2-ylmethylsulfinyl)acetic acid 108499-26-9 Furanmethylsulfinyl Aromatic ring enhances solubility; bioactive potential

Key Observations :

  • Electron-withdrawing effects: Sulfinyl (-S=O) and sulfonyl (-SO₂) groups increase acidity compared to ether (-O-) or seleno (-Se) substituents.
  • Hydrophobicity : The tetradecyl chain imparts significant lipophilicity, making it less water-soluble than furanmethyl or short-chain analogues.

Comparison of Physicochemical Properties

Property Acetic Acid, (Tetradecylsulfinyl)- (Inferred) Mercapto-Acetic Acid (CAS 68-11-1) Benzyl Acetate (CAS 140-11-4)
Boiling Point (°C) >300 (estimated) 118–120 213
Solubility Low in water; soluble in organic solvents Miscible in water Low water solubility
Vapor Pressure Very low 0.70 kPa at 369 K 13.60 kPa at 407 K

Key Observations :

  • The tetradecyl chain drastically reduces volatility compared to benzyl acetate or mercapto-acetic acid.
  • Sulfinyl and sulfonyl groups may enhance thermal stability due to stronger S=O bonds .

Environmental Behavior

  • Biodegradation : Long alkyl chains (e.g., tetradecyl) slow microbial degradation compared to smaller analogues like benzyl acetate, which is rapidly metabolized .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.